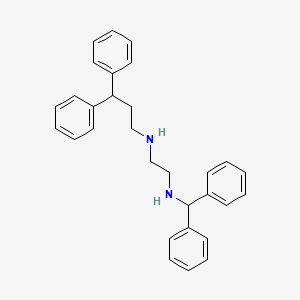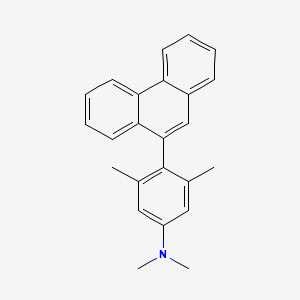![molecular formula C16H11F3N2O B12573921 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one CAS No. 628326-34-1](/img/structure/B12573921.png)
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one typically involves the following steps:
Aza-Wittig Reaction: This reaction involves the formation of an iminophosphorane intermediate, which reacts with an aromatic isocyanate to form the quinazoline core.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the 4-fluorophenyl group.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinazoline core.
Reduction: This reaction can modify the quinazoline core to produce different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Lapatinib: A quinazoline derivative used in cancer therapy.
Uniqueness
6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
628326-34-1 |
|---|---|
Molecular Formula |
C16H11F3N2O |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
6,7-difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c17-11-3-1-10(2-4-11)5-6-21-9-20-15-8-14(19)13(18)7-12(15)16(21)22/h1-4,7-9H,5-6H2 |
InChI Key |
XHZZBWMHQXBYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=CC(=C(C=C3C2=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B12573860.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
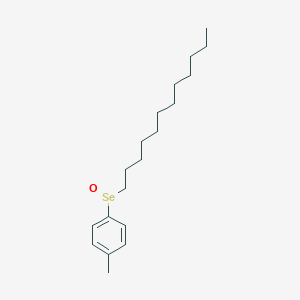
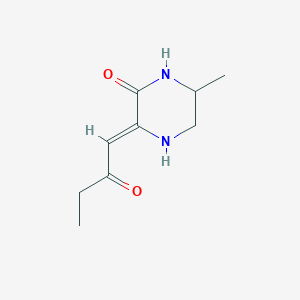
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
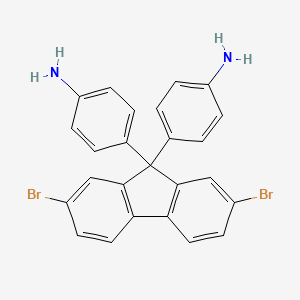


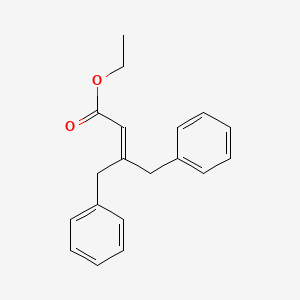
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
